![molecular formula C11H20N2O B2929702 rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans CAS No. 1989638-38-1](/img/structure/B2929702.png)
rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans
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Description
Rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans is a synthetic compound that has been extensively researched in the field of medicinal chemistry. The compound has been found to possess a unique structure and exhibits potential pharmacological properties.
Scientific Research Applications
Organocatalytic Asymmetric Reactions
Amino acids and amines, including morpholine derivatives, are used in organocatalytic asymmetric heterodomino reactions, such as the Knoevenagel/Diels-Alder/epimerization sequence. These reactions provide a pathway for the highly diastereoselective synthesis of complex organic frameworks, such as benzoannelated centropolyquinanes, which are important in synthetic organic chemistry and potentially in drug synthesis (Ramachary et al., 2004).
Synthesis of Saturated Spirocyclic N-heterocycles
The combination of cyclic ketones with stannyl amine protocol (SnAP) reagents, including morpholine derivatives, enables the synthesis of saturated spirocyclic N-heterocycles. These compounds are highly sought after as scaffolds in drug discovery and development due to their unique three-dimensional structures (Woon‐Yew Siau & J. Bode, 2014).
Microwave-Assisted Synthesis of Heterocyclic Spiro-Derivatives
The microwave-assisted synthesis approach has been utilized to produce heterocyclic spiro-derivatives with potential antimicrobial and antioxidant activities. This method showcases the utility of morpholine and related amines in creating bioactive molecules through efficient and rapid synthetic routes (Youssef & A. Amin, 2010).
Structural and Spectroscopic Studies
New diastereomeric types of N-morpholino-spiro derivatives have been studied for their structural and spectroscopic properties. These studies contribute to the understanding of the molecular structures and potential applications of spirocyclic compounds in materials science and molecular engineering (Komasa et al., 2021).
properties
IUPAC Name |
(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-9-8-10(11(9)2-1-3-11)13-4-6-14-7-5-13/h9-10H,1-8,12H2/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGKXEYJDCSJNN-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2N3CCOCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)[C@@H](C[C@H]2N3CCOCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-Morpholinospiro[3.3]heptan-1-amine |
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